

Technical Specification & Synthetic Guide: (4-Chloro-6-methylpyridin-3-yl)methanamine

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Compound of Interest

Compound Name: (4-Chloro-6-methylpyridin-3-yl)methanamine

Cat. No.: B11813838

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Executive Summary

(4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1) is a high-value heterocyclic building block used extensively in modern drug discovery. As a functionalized pyridine, it serves as a critical "privileged scaffold" in the synthesis of kinase inhibitors, EZH2 inhibitors, and antiviral agents.

The molecule features three distinct points of reactivity:

- **The Primary Amine:** A nucleophilic handle for amide coupling, reductive amination, or sulfonylation.
- **The C4-Chlorine:** An electrophilic site activated by the pyridine nitrogen, enabling SNAr displacements to introduce complexity.
- **The Pyridine Nitrogen:** A site for salt formation or coordination, influencing solubility and pharmacokinetics.

This guide details the physicochemical profile, validated synthetic pathways, and handling protocols required for the rigorous application of this intermediate in pharmaceutical research.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Property	Specification
IUPAC Name	(4-Chloro-6-methylpyridin-3-yl)methanamine
CAS Number	1060810-06-1
Molecular Formula	C ₇ H ₉ ClN ₂
Molecular Weight	156.61 g/mol
SMILES	<chem>CC1=NC=C(CN)C(Cl)=C1</chem>
Appearance	Off-white to yellow solid (HCl salt) or viscous oil (Free base)
Solubility	High in DMSO, Methanol, Water (as salt); Moderate in DCM (as free base)
pKa (Calc)	~8.5 (Primary amine), ~3.0 (Pyridine N)

Validated Synthetic Methodologies

The synthesis of **(4-Chloro-6-methylpyridin-3-yl)methanamine** requires careful control to prevent the displacement of the labile C4-chlorine atom or over-reduction of the pyridine ring. Two primary routes are established: the Nitrile Reduction Route (preferred for scale-up) and the Alcohol Functionalization Route (preferred for lab-scale flexibility).

Method A: The Nitrile Reduction Route (Scale-Up)

This pathway starts from the commercially available 4-hydroxy-6-methylnicotinonitrile. It is favored for its atom economy and avoidance of azide intermediates.

- Chlorination: Treatment of 4-hydroxy-6-methylnicotinonitrile with phosphoryl chloride (POCl₃) yields 4-chloro-6-methylnicotinonitrile. This step activates the C4 position.[1]

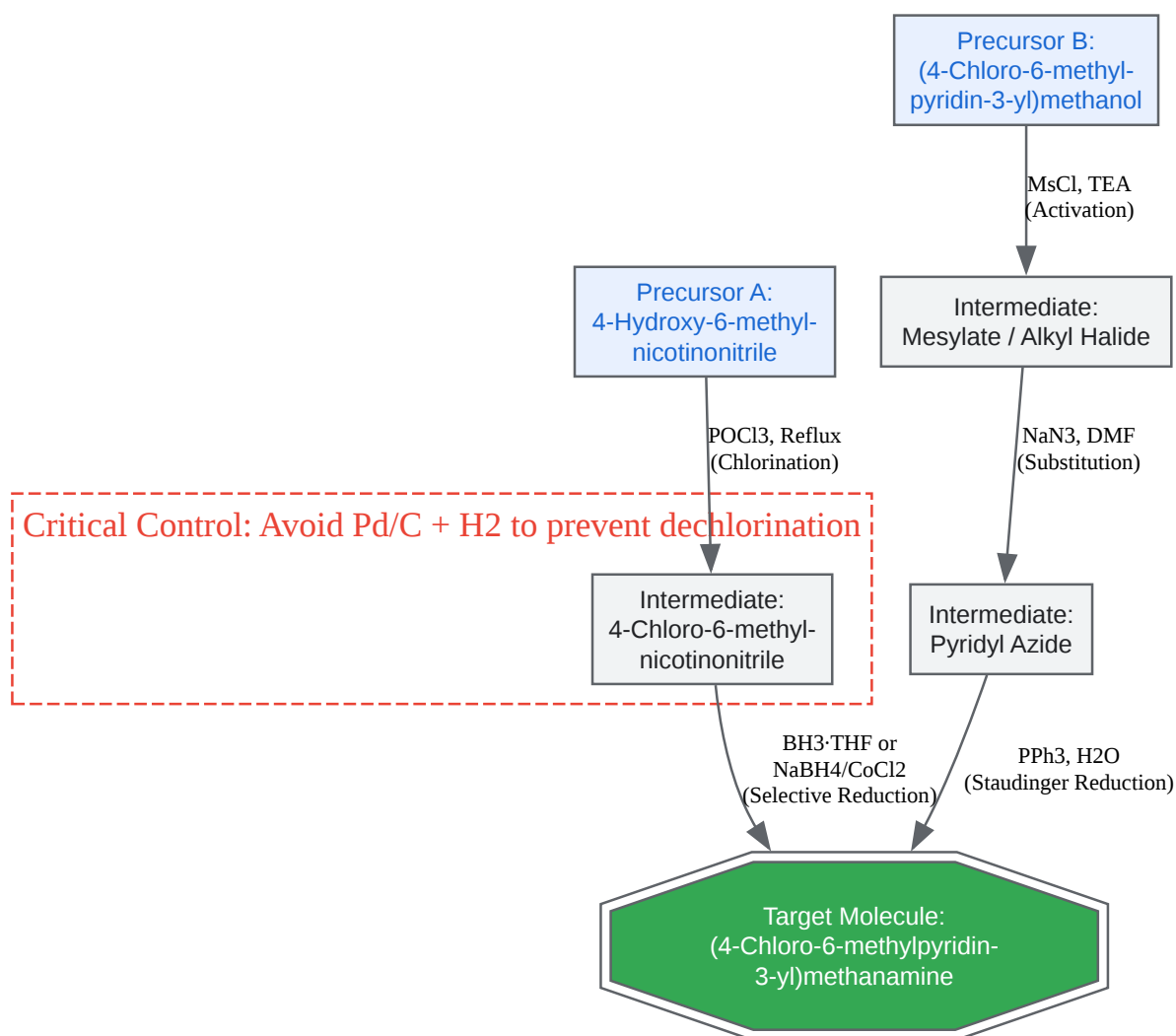
- Selective Reduction: The nitrile is reduced to the primary amine.
 - Critical Control Point: Catalytic hydrogenation (Pd/C, H₂) is contraindicated as it frequently leads to hydrodechlorination (loss of the Cl atom).
 - Protocol: Use Borane-THF complex (BH₃·THF) or Sodium Borohydride (NaBH₄) with Cobalt(II) chloride. These reagents selectively reduce the nitrile without touching the aryl chloride.

Method B: The Alcohol Functionalization Route

This route utilizes (4-chloro-6-methylpyridin-3-yl)methanol as the precursor.[\[2\]](#)

- Activation: The alcohol is converted to a mesylate (using MsCl/TEA) or a chloride (using SOCl₂).
- Azidation: Displacement with Sodium Azide (NaN₃) yields the corresponding benzyl azide.
- Staudinger Reduction: The azide is reduced to the amine using Triphenylphosphine (PPh₃) and water. This method is exceptionally mild and preserves the C4-chlorine.

Synthetic Workflow Diagram (Graphviz)



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Caption: Dual synthetic pathways highlighting the critical divergence in reduction strategies to preserve the C4-chlorine substituent.

Structural Characterization & Quality Control

To ensure the integrity of the molecule, particularly the presence of the chlorine atom and the correct oxidation state of the amine, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)[3][5][10]

- ¹H NMR (400 MHz, DMSO-d₆):

- δ 8.45 ppm (s, 1H): Proton at C2 position (deshielded by adjacent N and Cl).
- δ 7.45 ppm (s, 1H): Proton at C5 position.
- δ 3.80 ppm (s, 2H): Benzylic methylene protons (-CH₂NH₂).
- δ 2.48 ppm (s, 3H): Methyl group at C6.
- Note: Amine protons (-NH₂) typically appear as a broad singlet around 1.5–2.0 ppm in CDCl₃ or may exchange in protic solvents.

Mass Spectrometry (LC-MS)

- Molecular Ion: [M+H]⁺ = 157.1.
- Isotope Pattern: A distinct 3:1 ratio for peaks at m/z 157 and 159 is mandatory, confirming the presence of a single Chlorine atom (³⁵Cl/³⁷Cl natural abundance). Absence of the 159 peak indicates dechlorination (impurity).

Applications in Drug Discovery[2][5][10][11]

Scaffold Utility

The **(4-Chloro-6-methylpyridin-3-yl)methanamine** scaffold is designed for Fragment-Based Drug Design (FBDD).

- SNAr Displacement: The Chlorine at C4 is activated by the electron-withdrawing pyridine nitrogen. It can be displaced by amines, thiols, or alkoxides to create 3,4-disubstituted pyridines, a motif found in many EGFR and tyrosine kinase inhibitors.
- Amide Coupling: The primary amine is a standard handle for linking to "hinge-binding" motifs or solubilizing tails.

Therapeutic Relevance[2][5][9]

- Epigenetics: Used in the synthesis of EZH2 inhibitors where the pyridine ring mimics the histone tail or cofactor interactions.

- Antivirals: Precursor for HIV Integrase inhibitors, specifically those requiring a specific spatial arrangement of a basic amine relative to a hydrophobic core.
- DNase I Inhibitors: Recent studies utilize chloro-pyridine squaramates derived from this amine as potent inhibitors of Deoxyribonuclease I.

Handling, Stability & Safety

- Storage: The free base is prone to oxidation and carbamate formation (CO₂ absorption). Store as the Dihydrochloride salt (highly stable) or under Argon at -20°C.
- Hygroscopicity: The salt form is hygroscopic; handle in a desiccated environment.
- Safety Profile (GHS):
 - H301/H311: Toxic if swallowed or in contact with skin (typical for aminopyridines).
 - H315/H319: Causes skin and serious eye irritation.
 - PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

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